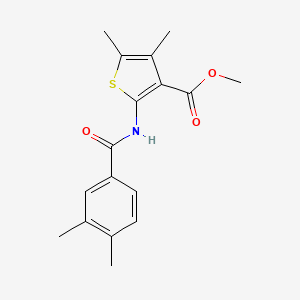

Methyl 2-(3,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, "Methyl 2-(3,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate," is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The compound contains additional functional groups, such as the methyl ester and the benzamido group, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been reported through reactions involving copper(II) nitrate in acetic anhydride, leading to nitro-substituted thiophenes , or through Knoevenagel condensation reactions for the synthesis of cyanoacetamido-substituted thiophenes . These methods highlight the versatility of thiophene chemistry and the potential for generating a wide array of substituted derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a five-membered ring containing sulfur. The substitution pattern on the thiophene ring can significantly affect the compound's electronic properties and crystal structure. For example, the crystal structure of a related compound, methyl 2-amino-tetrahydrobenzothiophene-3-carboxylate, was found to be stabilized by intra- and intermolecular hydrogen bonds . Such structural insights are crucial for understanding the behavior of these molecules in different environments.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including electrophilic substitutions, reductions, and coupling reactions. The electrochemical reduction of methyl benzothiophene carboxylates has been studied, revealing insights into the mechanisms of electron transfer and the formation of radical intermediates . Additionally, the reactivity of thiophene ethers towards halogenation and alcohol addition has been explored, demonstrating the potential for further functionalization of the thiophene core .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. Substituents on the thiophene ring can alter properties such as solubility, melting point, and reactivity. For instance, the introduction of electron-withdrawing or electron-donating groups can change the compound's electronic properties, which may be reflected in its spectroscopic characteristics and reactivity towards other chemical species . The presence of ester or amide functionalities can also impact the compound's hydrogen bonding capacity, affecting its solubility and boiling point.

Wissenschaftliche Forschungsanwendungen

Biologically Active Thiophene Derivatives

Research on thiophene derivatives has shown significant antibacterial and antifungal activities. Compounds structurally related to "Methyl 2-(3,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate" have demonstrated their potential in antimicrobial applications. For instance, studies have reported on thiophene-3-carboxamide derivatives exhibiting notable antibacterial and antifungal properties without significant intermolecular interactions, suggesting their stability and effectiveness in biological settings (Vasu et al., 2003).

Synthesis of Novel Derivatives for Drug Development

The compound has also been implicated in the synthesis of new 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives, useful as drug precursors or perspective ligands. This application underscores the compound's versatility in the development of new pharmacologically active molecules (V. Dotsenko et al., 2019).

Antimicrobial Activity and Molecular Modeling

Further research on similar compounds has explored their synthesis, antimicrobial activity, and interactions within biological systems through docking studies. These studies provide insights into the molecular mechanisms driving their biological activity, offering a basis for the development of targeted antimicrobial therapies (M. Ghorab et al., 2017).

Eigenschaften

IUPAC Name |

methyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-9-6-7-13(8-10(9)2)15(19)18-16-14(17(20)21-5)11(3)12(4)22-16/h6-8H,1-5H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZDUTLFLZHYOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

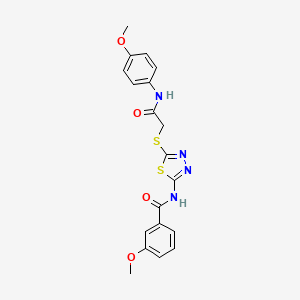

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3011269.png)

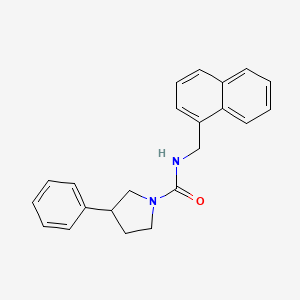

![2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B3011273.png)

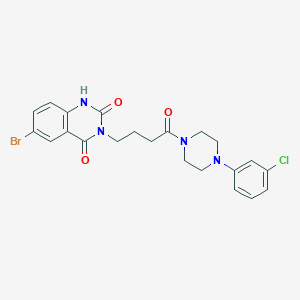

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3011276.png)

![5-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B3011279.png)